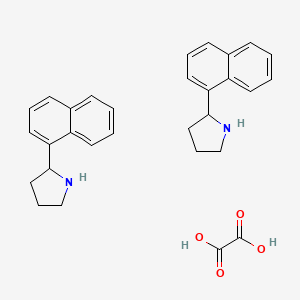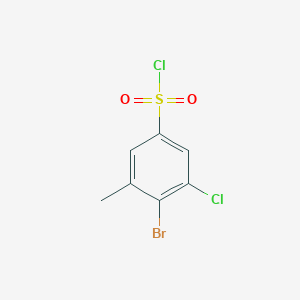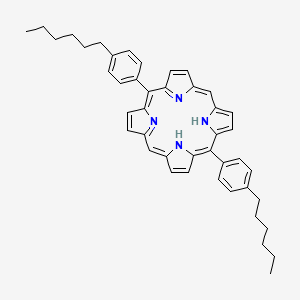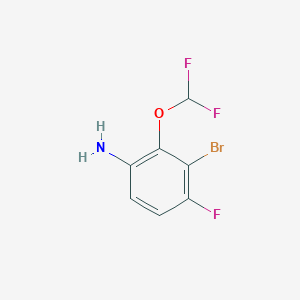![molecular formula C14H12N2O2S B12854278 6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with an ethoxy-phenyl group attached. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-ethoxybenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the thienopyrimidine core. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, and the mixture is refluxed for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-phenyl group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs).
Mechanism of Action
The mechanism of action of 6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This action can lead to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core but differ in the fused ring structure.
Pyrazolo[4,3-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine core.
Pyrrolo[2,3-d]pyrimidin-4-ones: These compounds have a pyrrole ring fused to the pyrimidine core.
Uniqueness
6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one is unique due to its thieno ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable scaffold for drug development .
Properties
Molecular Formula |
C14H12N2O2S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-10-5-3-9(4-6-10)12-7-11-13(19-12)14(17)16-8-15-11/h3-8H,2H2,1H3,(H,15,16,17) |
InChI Key |
NIBFBPUMIGTXAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


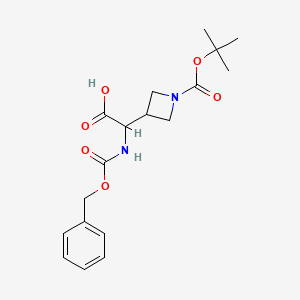
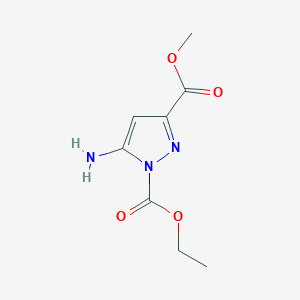

![tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12854216.png)

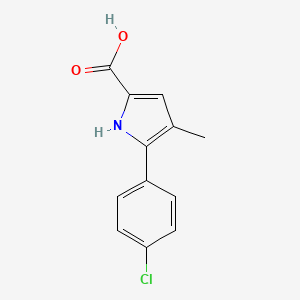
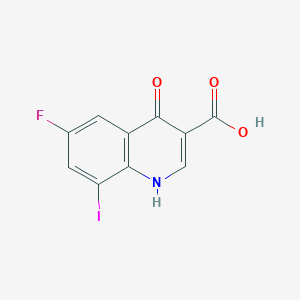
![2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)
